(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE
Overview
Description
(E)-3-{5-[(4-ETHOXYPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-{5-[(4-ethoxyphenoxy)methyl]-2-furyl}-1-(1-methyl-1H-pyrazol-4-yl)-2-propen-1-one is 352.14230712 g/mol and the complexity rating of the compound is 476. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Structural Analysis and Tautomerism
Research on NH-pyrazoles, which are structurally related to the compound , has focused on their unique tautomerism and crystal structures. Studies have shown that compounds with a phenol residue tend to crystallize forming sheets stabilized by complex patterns of hydrogen bonds. This tautomerism has been observed both in solution and in the solid state, with significant implications for their chemical behavior and potential applications in materials science (Cornago et al., 2009).
Molecular Docking and Quantum Chemical Calculations
Molecular docking and quantum chemical calculations have been used to understand the structural and electronic properties of compounds containing pyrazole and thiazole rings. These studies provide insights into the compounds' potential biological activity and interaction with biological targets. For example, 4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol was examined for its molecular structure, spectroscopic data, and potential biological effects, highlighting the importance of such compounds in drug design and development (Viji et al., 2020).
Synthesis and Antimicrobial Evaluation
Compounds with the furan and pyrazole moieties have been synthesized and evaluated for their antimicrobial properties. This research is crucial for the development of new antimicrobial agents that can address the growing problem of antibiotic resistance. For instance, novel bis-α,β-unsaturated ketones and pyrazolo[3,4-b]pyridine derivatives have been synthesized and shown to possess promising antimicrobial activity, indicating their potential use in medical and pharmaceutical applications (Altalbawy, 2013).
Properties
IUPAC Name |
(E)-3-[5-[(4-ethoxyphenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-4-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-3-24-16-4-6-17(7-5-16)25-14-19-9-8-18(26-19)10-11-20(23)15-12-21-22(2)13-15/h4-13H,3,14H2,1-2H3/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZJVJQPXANTEKT-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)C=CC(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)OCC2=CC=C(O2)/C=C/C(=O)C3=CN(N=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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